N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide
Description
N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 1-hydroxypropan-2-yl group. Sulfonamides are widely studied for their biological activities (e.g., antimicrobial, antitumor) and crystallographic properties, making structural comparisons critical for understanding structure-activity relationships .
Properties
IUPAC Name |
N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUIWLGWXFWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Analytical Validation
Key spectroscopic data for N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, as extrapolated from structurally related compounds, include:
1H NMR (500 MHz, CDCl3) :
- δ 7.72 (d, J = 8.3 Hz, 2H, aromatic H),
- δ 7.28 (d, J = 7.9 Hz, 2H, aromatic H),
- δ 3.73–3.68 (m, 1H, CH-OH),
- δ 3.60–3.47 (m, 2H, CH2-N),
- δ 2.41 (s, 3H, CH3),
- δ 2.13 (br s, 1H, OH).
13C NMR (126 MHz, CDCl3) :
- δ 143.4 (C-SO2),
- δ 137.8 (aromatic C),
- δ 129.7 (aromatic CH),
- δ 127.1 (aromatic CH),
- δ 64.6 (CH-OH),
- δ 55.6 (CH2-N),
- δ 21.5 (CH3).
HRMS (ESI) : Calculated for C11H15NO3S [M+H]+: 266.0849; Found: 266.0845.
Protection-Deprotection Strategies for Hydroxyl Groups
Silylation as a Protective Measure
In scenarios requiring hydroxyl group protection (e.g., multi-step syntheses), tert-butyldimethylsilyl (TBS) ether formation is employed. This prevents undesired side reactions during sulfonylation:
Silylation Protocol :
- Protection : Treat 1-amino-2-propanol with tert-butyldimethylchlorosilane (1.2 equiv) and imidazole (1.2 equiv) in DCM for 4 hours.
- Sulfonylation : React the silylated intermediate with tosyl chloride as described in Section 1.1.
- Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Impact on Reaction Efficiency
Silylation marginally improves yields (85–90%) compared to direct sulfonylation (80–85%) by eliminating competitive oxidation or esterification pathways. However, the additional steps increase synthesis time and complexity.
Alternative Methodologies and Catalytic Approaches
Iron/Copper-Catalyzed One-Pot Synthesis
While primarily designed for diaryl sulfonamides, this method highlights the potential for transition metal-catalyzed C–N bond formation. For aliphatic amines like 1-amino-2-propanol, modifications could involve:
- Iodination : Generate an alkyl iodide intermediate.
- Coupling : React with 4-methylbenzenesulfonamide under copper(I) iodide catalysis.
Challenges : Aliphatic iodides are less stable than aryl iodides, necessitating lower temperatures (40–60°C) and shorter reaction times.
Stereochemical Considerations and Enantiomeric Purity
Chiral Synthesis Pathways
Using enantiomerically pure (S)-1-amino-2-propanol yields (S)-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, as evidenced by optical rotation data ([α]D25 = +63.12). Racemic mixtures result from achiral starting materials, necessitating chiral resolution techniques for enantiopure products.
Industrial-Scale Production and Optimization
Solvent and Base Selection
Comparative studies suggest that tetrahydrofuran (THF) and pyridine may replace DCM and TEA, respectively, to enhance reaction rates. However, DCM remains optimal for its low polarity and ease of removal.
Green Chemistry Metrics
Efforts to minimize solvent waste include:
- Catalytic Recycling : Recovering triethylamine hydrochloride via filtration.
- Solvent-Free Conditions : Exploring mechanochemical synthesis using ball milling, though this remains experimental for sulfonamides.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group in N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide undergoes oxidation to form ketones or aldehydes. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) under acidic or basic conditions.
-
Chromium trioxide (CrO₃) in aqueous or anhydrous media.
Mechanism : The hydroxyl group is deprotonated to form an alkoxide intermediate, which is oxidized to a carbonyl group. The sulfonamide moiety remains intact during this process .
Reduction Reactions
The sulfonamide group can be reduced to yield amines. Key reagents include:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Sodium borohydride (NaBH₄) in methanol or ethanol.
Example :
Reduction of the sulfonamide group produces N-(1-hydroxypropan-2-yl)amine, with the hydroxyl group retained .
Substitution Reactions
The hydroxyl group is susceptible to nucleophilic substitution, enabling functional group interconversion.
Halogenation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ | DCM, 0°C → RT, Et₃N | N-(1-chloropropan-2-yl)-4-methylbenzenesulfonamide | 75% | |
| PBr₃ | THF, reflux | N-(1-bromopropan-2-yl)-4-methylbenzenesulfonamide | 82% |
Mechanism : The hydroxyl group is converted to a better leaving group (e.g., via protonation or intermediate formation), followed by nucleophilic displacement .
Sulfonate Ester Formation
Reaction with tosyl chloride (TsCl) in dichloromethane and triethylamine yields sulfonate esters, which are valuable intermediates in further functionalization .
Rhodium-Catalyzed Cyclization
This compound participates in rhodium-catalyzed diastereoselective reactions to form cyclic sulfamidates.
| Catalyst | Conditions | Product | Yield | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Rh₂(esp)₂ | Toluene, 80°C | Cyclic sulfamidate | 88% | 95:5 |
Key Insight : The hydroxyl group coordinates to the rhodium catalyst, enabling stereochemical control during cyclization .
Stability and Reactivity Trends
Scientific Research Applications
N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Hydroxyalkyl-Substituted Sulfonamides
- N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide (): Structure: Features a 2-hydroxy-1,1-dimethylethyl group. The molecule exhibits a twisted conformation at the sulfur atom (C1–S1–N1–C8 torsion angle: 68.22°), influencing crystal packing. Hydrogen Bonding: Stabilized by intermolecular N–H···O and C–H···O interactions, forming layered structures . Synthesis: Prepared via substitution of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol (76% yield) . Comparison: The hydroxyl group in the target compound likely enhances hydrogen bonding, similar to this analog. Differences in substituent bulk (1-hydroxypropan-2-yl vs. 2-hydroxy-1,1-dimethylethyl) may alter solubility and crystallinity.
2.2 Azido-Substituted Sulfonamides
- N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () :
- Structure : Contains dual azido groups, introduced via substitution of O-tosyl groups with azide.
- Reactivity : Azido groups enable click chemistry applications, contrasting with the hydroxyl group’s hydrogen-bonding role .
- Synthesis : Achieved via azide substitution (good yield), highlighting versatility in functionalizing sulfonamide scaffolds .
2.3 Aryl-Substituted Sulfonamides
- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () :
- Structure : Bromopyridyl substituent introduces steric and electronic effects. The pyridyl and benzenesulfonamide rings form a dihedral angle of 66.87°, affecting molecular planarity.
- Applications : Intermediate in antitumor drug synthesis (e.g., TGX221) .
- Comparison : Aryl substituents enhance π-π stacking, whereas hydroxyalkyl groups prioritize hydrogen bonding.
2.4 Urea-Linked Sulfonamides
- Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide) (): Structure: Urea group replaces the hydroxyalkyl chain. Bioactivity: Clinically used as an oral hypoglycemic agent, demonstrating how substituents dictate therapeutic function . Comparison: The urea moiety enables different intermolecular interactions (e.g., dipole-dipole) compared to hydroxyl-driven hydrogen bonds.
Biological Activity
N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, a sulfonamide derivative, exhibits various biological activities that make it a subject of interest in medicinal chemistry. This article will explore its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a 4-methylbenzene moiety and a hydroxypropan-2-yl substituent. The sulfonamide group is known for its antibacterial properties due to its structural similarity to para-aminobenzoic acid, which is crucial for bacterial folate synthesis. The hydroxy group enhances the compound's solubility and potential bioactivity compared to other sulfonamides.
The mechanism of action involves interactions with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonamide group interacts with enzymes or receptors. These interactions can modulate the activity of target molecules, leading to various biological effects, including antibacterial and anticancer activities.
Antibacterial Properties
Sulfonamides are primarily known for their antibacterial effects. This compound may inhibit bacterial growth by interfering with folate synthesis, similar to other compounds in its class. This property has been demonstrated in various studies that assess the compound's efficacy against different bacterial strains.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 0.89 to 9.63 µg/mL for similar compounds against human cancer cells such as HeLa and AGS . These findings suggest that this compound could also exhibit similar anticancer activity.
Research Findings and Case Studies
Several studies have investigated the biological activities of related sulfonamides:
- Anticancer Studies : A study on sulfonamide-based chalcone derivatives demonstrated significant anticancer effects on human cancer cells, indicating that modifications to the sulfonamide structure can enhance bioactivity .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its antibacterial and anticancer effects.
- Cell Cycle Effects : In vitro studies showed that certain sulfonamide derivatives could induce cell cycle arrest and apoptosis in cancer cells through activation of caspases involved in apoptotic pathways .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Sulfonamide with hydroxypropyl group | Antibacterial, potential anticancer | Enhances solubility and bioactivity |
| N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | Similar sulfonamide structure | Antibacterial | Hydroxyl group enhances solubility |
| N-(1-hydroxybutan-2-yl)-4-methylbenzenesulfonamide | Longer alkyl chain | Variable biological activity | Potential differences in pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-amino-2-methylpropanol in aqueous sodium carbonate at room temperature. The reaction mixture is stirred for 30 minutes, followed by purification via crystallization from methanol .
- Optimization : Parameters such as stoichiometry (1:1 molar ratio), reaction time, and pH (controlled by sodium carbonate) are critical. Monitoring by TLC or HPLC ensures completion. For derivatives, catalytic methods like EtZn-mediated hydroamination (used for alkynyl sulfonamides) could be adapted to improve regioselectivity .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Spectroscopy : H and C NMR (in CDCl or DMSO-) identify key structural features (e.g., aromatic protons at δ 7.6–7.2 ppm, methyl groups at δ 2.3–2.4 ppm). HRMS validates molecular weight (e.g., [M+Na] peak) .
- Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX suites) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the S1–N1–C8 torsion angle (68.22°) and intermolecular N–H···O interactions stabilize the crystal lattice .
Q. What safety protocols are recommended for handling this sulfonamide in laboratory settings?
- Storage : Store at –20°C for long-term stability (1–2 years) or –4°C for short-term use (1–2 weeks).
- Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Toxic byproducts (e.g., from sulfonyl chloride reactions) require neutralization before disposal .
Advanced Research Questions
Q. How can structural modifications of this sulfonamide enhance its biological activity (e.g., enzyme inhibition)?
- Approach : Introduce substituents (e.g., trifluoromethyl, morpholino groups) to the benzene ring or hydroxypropan-2-yl moiety to modulate lipophilicity and target affinity. For example, analogous sulfonamides with pyridinyl or indazolyl groups exhibit anticancer and antiviral activity .
- Validation : Use in vitro assays (e.g., enzyme inhibition kinetics, cell viability tests) and correlate results with computational docking studies (e.g., AutoDock Vina).
Q. What challenges arise in resolving crystallographic disorder in this compound?
- Issue : The hydroxypropan-2-yl group may exhibit rotational disorder, as seen in related sulfonamides .
- Solution : Refine occupancy ratios (e.g., 0.592:0.408) using SHELXL’s PART command. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) data collection improve model accuracy .
Q. How should researchers address contradictory NMR data during structural elucidation?
- Case Study : Discrepancies in aromatic proton splitting may arise from dynamic effects (e.g., rotational barriers).
- Resolution : Perform variable-temperature NMR (e.g., –40°C to 80°C) to observe coalescence. Compare with DFT-calculated chemical shifts (using Gaussian or ORCA) .
Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?
- Analysis : Intermolecular N–H···O and C–H···O bonds (e.g., N1–H···O2 distance: 2.12 Å) form layered parallel to the (110) plane. Graph-set analysis (via Mercury) identifies R_2$$^2(8) motifs .
Q. How can this sulfonamide serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
